4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine is a chemical compound with the molecular formula C11H14IN3O and a molecular weight of 331.16 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopropyl group, an iodine atom, and a morpholine ring attached to a pyrimidine core .
Vorbereitungsmethoden
. The specific reaction conditions and reagents used can vary, but common methods include:
Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides in the presence of a base.
Iodination: Introduction of the iodine atom using iodine or iodine-containing reagents.
Morpholine attachment: Coupling of morpholine to the pyrimidine core using nucleophilic substitution reactions.
Analyse Chemischer Reaktionen
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
4-(2-Cyclopropyl-6-iodopyrimidin-4-YL)morpholine can be compared with other similar compounds, such as:
4-(2-Cyclopropyl-6-chloropyrimidin-4-YL)morpholine: Similar structure but with a chlorine atom instead of iodine.
4-(2-Cyclopropyl-6-bromopyrimidin-4-YL)morpholine: Similar structure but with a bromine atom instead of iodine.
4-(2-Cyclopropyl-6-fluoropyrimidin-4-YL)morpholine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H14IN3O |
---|---|
Molekulargewicht |
331.15 g/mol |
IUPAC-Name |
4-(2-cyclopropyl-6-iodopyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H14IN3O/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2 |
InChI-Schlüssel |
MURUROJRRYOHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=CC(=N2)I)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.